

Application Note: Determination of Isotopic Enrichment of ent-Calindol Amide- ^{13}C

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Compound of Interest

Compound Name: *ent-Calindol Amide- ^{13}C*

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Abstract

This document provides detailed analytical methods and protocols for the determination of the isotopic enrichment of ^{13}C -labeled ent-Calindol Amide. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are foundational for quantitative analysis in metabolic tracing, pharmacokinetic studies, and drug metabolism research. This application note includes comprehensive experimental protocols, data presentation tables, and workflow visualizations to guide researchers in accurately assessing the incorporation of ^{13}C in ent-Calindol Amide.

Introduction

ent-Calindol Amide is a synthetic compound of interest in drug discovery. The use of its ^{13}C -labeled isotopologue, ent-Calindol Amide- ^{13}C , is invaluable for a range of quantitative studies. [1] Accurate determination of the isotopic enrichment of the labeled compound is critical for the integrity of these studies, ensuring precise quantification and metabolic flux analysis. [2][3][4] This note details the application of NMR and MS techniques for this purpose.

Analytical Methods

The two primary analytical methods for determining the isotopic enrichment of ent-Calindol Amide- ^{13}C are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry

(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can distinguish between ^{12}C and ^{13}C isotopes within a molecule, allowing for the determination of isotopic enrichment at specific atomic positions.^{[2][3][4]} Quantitative ^{13}C -NMR is particularly effective for this purpose.^[5]

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an exceptionally sensitive method for differentiating between the unlabeled (ent-Calindol Amide) and the ^{13}C -labeled counterpart. High-resolution mass spectrometry (HRMS) is often employed to resolve the isotopic distribution and quantify the extent of labeling.^[6]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data.

Protocol 1: Sample Preparation for NMR Analysis

- **Dissolution:** Accurately weigh approximately 5-10 mg of ent-Calindol Amide- ^{13}C and dissolve it in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a final concentration of 10-20 mM.
- **Internal Standard:** Add a known concentration of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Homogenization:** Ensure the solution is thoroughly mixed and free of any particulate matter.

Protocol 2: Sample Preparation for LC-MS Analysis

- **Stock Solution:** Prepare a stock solution of ent-Calindol Amide- ^{13}C in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

- **Working Solutions:** Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.
- **Internal Standard:** For quantitative analysis, add a stable isotope-labeled internal standard (if available and different from the analyte) at a fixed concentration to all samples, calibrators, and quality controls.
- **Matrix Spiking (if applicable):** For analysis in biological matrices, spike the working solutions into the blank matrix to prepare calibration curves and quality control samples.
- **Extraction:** Perform protein precipitation or liquid-liquid extraction as necessary to remove matrix interferences.
- **Reconstitution:** Evaporate the supernatant and reconstitute the residue in the mobile phase.

Instrumentation and Data Acquisition

Protocol 3: Quantitative ^{13}C -NMR Spectroscopy

- **Spectrometer:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **Experiment:** Acquire a quantitative $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum.
- **Parameters:**
 - **Pulse Angle:** 90°
 - **Relaxation Delay (d1):** 5 times the longest T_1 of the carbon atoms of interest to ensure full relaxation.
 - **Acquisition Time (at):** ≥ 2 seconds.
 - **Number of Scans (ns):** Sufficient to achieve a good signal-to-noise ratio (e.g., 1024 or higher).
 - **Decoupling:** Proton decoupling (e.g., WALTZ-16) during acquisition.

- Data Processing:
 - Apply an exponential window function with a line broadening of 1-2 Hz.
 - Fourier transform the FID.
 - Phase and baseline correct the spectrum.
 - Integrate the signals corresponding to the ^{13}C -labeled and unlabeled positions.

Protocol 4: LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A reversed-phase C18 column is typically suitable.[\[7\]](#)
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μL .
- MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
 - Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
 - Precursor Ions: $[\text{M}+\text{H}]^+$ for both unlabeled and ^{13}C -labeled ent-Calindol Amide.
 - Product Ions: Select characteristic fragment ions for quantification.
- Data Analysis:
 - Integrate the peak areas for the unlabeled and labeled analyte.
 - Calculate the isotopic enrichment based on the relative peak areas.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Parameter	NMR Spectroscopy	Mass Spectrometry
Sample Concentration	10-20 mM	1 ng/mL - 1000 ng/mL
Limit of Detection (LOD)	~10 μ M[2][4]	Sub-ng/mL
Limit of Quantification (LOQ)	~50 μ M	ng/mL range
Precision (%RSD)	< 5%	< 15%
Accuracy (%Bias)	\pm 5%	\pm 15%

Table 1: Comparison of typical performance parameters for NMR and MS in isotopic enrichment analysis.

Labeled Position	Chemical Shift (ppm)	Integral (Unlabeled)	Integral (^{13}C -labeled)	Isotopic Enrichment (%)
C-X	e.g., 170.5	Value	Value	Calculated Value
C-Y	e.g., 135.2	Value	Value	Calculated Value

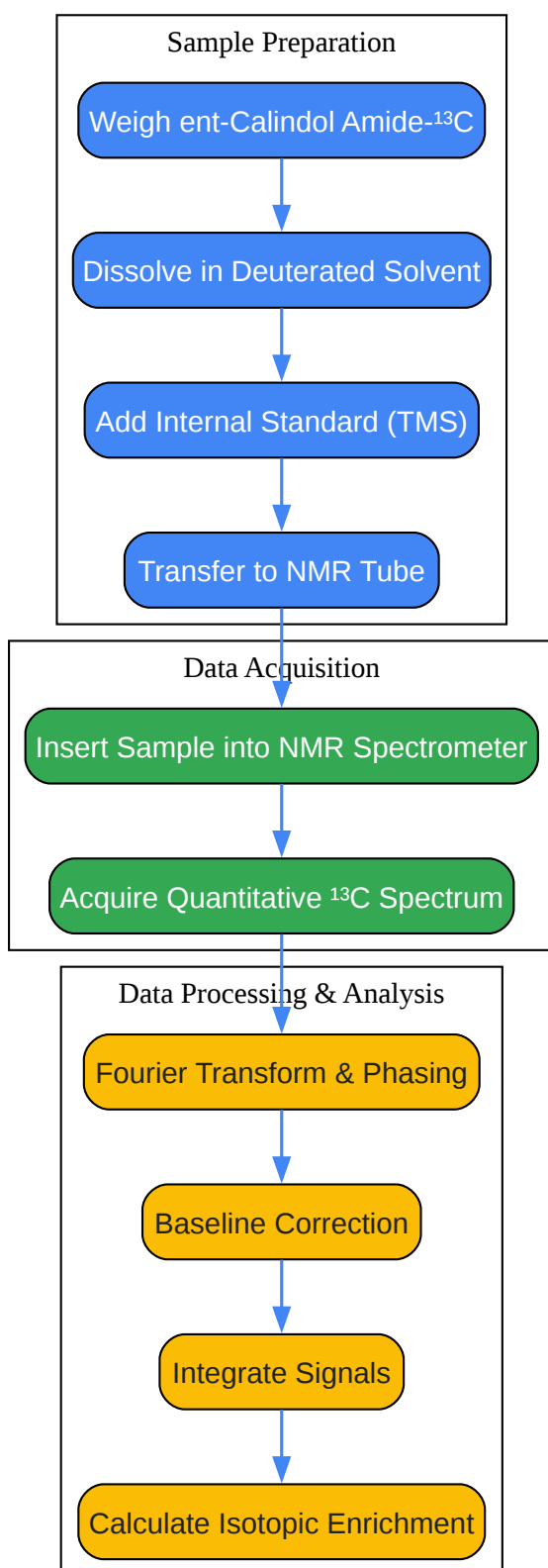
Table 2: Example of data presentation for quantitative ^{13}C -NMR results.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Peak Area	Isotopic Enrichment (%)
ent-Calindol Amide	e.g., 312.14	e.g., 184.09	Value	Calculated Value
ent-Calindol Amide- ^{13}C	e.g., 313.14	e.g., 185.09	Value	

Table 3: Example of data presentation for LC-MS/MS results.

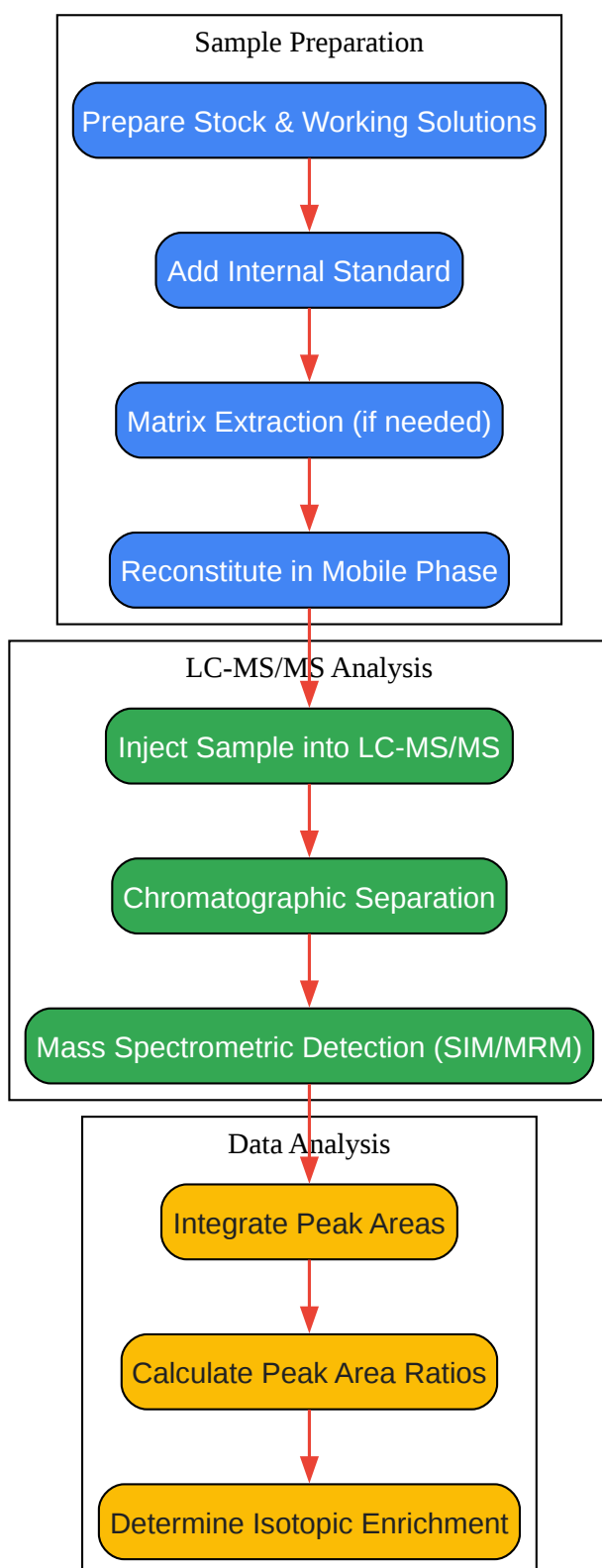
Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the processes.



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Caption: Workflow for determining isotopic enrichment by NMR spectroscopy.



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Caption: Workflow for determining isotopic enrichment by LC-MS/MS.

Conclusion

The analytical methods described provide robust and reliable means for determining the isotopic enrichment of ent-Calindol Amide- ^{13}C . The choice between NMR and MS will depend on the specific requirements of the study, such as the need for positional information (favoring NMR) or high sensitivity (favoring MS). Adherence to the detailed protocols will ensure the generation of accurate and reproducible data, which is fundamental for the successful application of ent-Calindol Amide- ^{13}C in research and development.

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